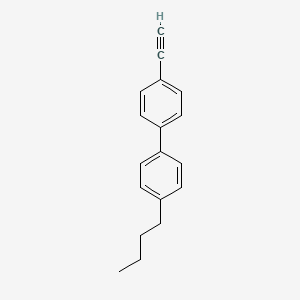

4-Butyl-4'-ethynyl-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Butyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of a butyl group and an ethynyl group attached to the biphenyl core. This compound is known for its applications in liquid crystal materials and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-ethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-1-butylbenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods: Industrial production of 4-Butyl-4’-ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Butyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Butyl-4'-ethynyl-1,1'-biphenyl has the molecular formula C16H16 and a molecular weight of 208.29 g/mol. Its structure features two phenyl rings connected by an ethynyl group, which contributes to its unique chemical reactivity and stability. The compound's properties make it suitable for various applications in organic synthesis and material development.

Applications in Organic Electronics

One of the most promising applications of this compound is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs

Biphenyl derivatives are known for their role as host materials in OLEDs due to their excellent thermal stability and electron transport properties. The incorporation of this compound can enhance the performance of OLEDs by improving charge mobility and light emission efficiency. Studies indicate that modifications to biphenyl structures can lead to significant improvements in device performance .

Organic Photovoltaics

In OPVs, this compound serves as an electron donor or acceptor material. Its high electron affinity and stability make it an attractive candidate for enhancing the efficiency of solar cells. Research shows that optimizing the molecular structure of such compounds can lead to improved power conversion efficiencies .

Pharmaceutical Applications

The biphenyl structure is prevalent in medicinal chemistry due to its pharmacological properties. This compound acts as a scaffold for drug design, particularly in developing anti-cancer agents and other therapeutics.

Medicinal Chemistry

Numerous studies have explored the synthesis of biphenyl derivatives as potential anti-cancer agents. The presence of the ethynyl group can enhance biological activity by improving binding interactions with target proteins. For instance, derivatives of biphenyl have been shown to exhibit anti-inflammatory and anti-tumor activities .

Case Studies

A notable case study involved synthesizing a series of biphenyl derivatives that demonstrated significant efficacy against various cancer cell lines. These studies highlight the importance of structural modifications in enhancing therapeutic potency .

Materials Science Applications

In materials science, this compound is utilized in creating advanced materials such as liquid crystals and polymers.

Liquid Crystals

The compound's rigid structure contributes to its application in liquid crystal displays (LCDs). Its ability to form ordered phases under certain conditions makes it suitable for LCD technology, where precise control over molecular orientation is crucial .

Polymer Development

In polymer science, biphenyl derivatives are used as monomers or cross-linking agents to produce high-performance polymers with desirable mechanical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research indicates that biphenyl derivatives may exhibit varying degrees of toxicity depending on their structure and functional groups. Comprehensive toxicological assessments are necessary to ensure safety in industrial applications .

Mecanismo De Acción

The mechanism of action of 4-Butyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic systems, while the butyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .

Comparación Con Compuestos Similares

- 4-Ethynyl-4’-propyl-1,1’-biphenyl

- 4-Ethyl-4’-ethynyl-1,1’-biphenyl

- 4-Vinyl-1,1’-biphenyl

Comparison: 4-Butyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both a butyl and an ethynyl group, which provides a balance of hydrophobic and π-π stacking interactions. This makes it particularly useful in applications requiring specific molecular interactions, such as in liquid crystal materials and organic electronics .

Actividad Biológica

4-Butyl-4'-ethynyl-1,1'-biphenyl is a biphenyl derivative known for its unique structural features which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a butyl group and an ethynyl group attached to the biphenyl core. This configuration enhances its lipophilicity and allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through non-covalent and covalent bonding. The ethynyl group facilitates π-π stacking interactions with aromatic amino acids in proteins, while the butyl group increases hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions.

- Protein-Ligand Interactions : It forms stable complexes with various proteins, influencing their stability and activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of biphenyl compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have revealed that this compound shows significant cytotoxicity toward human prostate cancer cells. The mechanism involves inducing apoptosis through DNA damage and activation of stress response pathways .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Research Findings

A series of studies have highlighted the biological activities associated with this compound:

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

- Prostate Cancer Treatment : A study involving human prostate cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

- Inflammatory Response Modulation : Research indicated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory conditions.

Propiedades

IUPAC Name |

1-butyl-4-(4-ethynylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h2,7-14H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAFHMCSPWVSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.